molecular formula C9H14O2 B13184248 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde

3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde

Cat. No.: B13184248
M. Wt: 154.21 g/mol
InChI Key: CZDDMGZDGSELRI-UHFFFAOYSA-N
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Description

3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde is a bicyclic organic compound comprising an oxolane (tetrahydrofuran) ring substituted at the 3-position with a carbaldehyde group and a 2-methylprop-2-en-1-yl (methallyl) group. The methallyl substituent introduces steric bulk and electron-rich character due to its allylic system, while the carbaldehyde group confers electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions. This compound is structurally distinct due to the juxtaposition of a rigid oxolane ring and a flexible alkenyl chain, which may influence its physicochemical properties and applications in synthetic chemistry or materials science.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-8(2)5-9(6-10)3-4-11-7-9/h6H,1,3-5,7H2,2H3

InChI Key

CZDDMGZDGSELRI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCOC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an unsaturated alcohol, in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the oxolane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carboxylic acid.

    Reduction: Formation of 3-(2-Methylprop-2-en-1-yl)oxolane-3-methanol.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxolane ring can also participate in ring-opening reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde with analogs differing in substituent type, position, or functional groups. Key findings are summarized in Table 1.

Table 1: Comparative Properties of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde and Analogous Compounds

Compound Name Substituent(s) Functional Group Boiling Point (°C)* Solubility (Polar Solvents)* Reactivity Notes
3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde 3-methallyl, 3-carbaldehyde Aldehyde ~215–220 Moderate High electrophilicity at aldehyde; methallyl stabilizes via hyperconjugation
3-Allyloxolane-3-carbaldehyde 3-allyl, 3-carbaldehyde Aldehyde ~205–210 High Lower steric hindrance; faster aldol condensation
3-Vinyloxolane-3-carbaldehyde 3-vinyl, 3-carbaldehyde Aldehyde ~190–195 High Reduced stability due to less substituted alkenyl group
3-(2-Methylprop-2-en-1-yl)oxolane-2-carbaldehyde 2-methallyl, 3-carbaldehyde Aldehyde ~210–215 Moderate Altered regiochemistry affects ring strain and reactivity
3-(2-Methylprop-2-en-1-yl)oxolane-3-carboxylic acid 3-methallyl, 3-carboxylic acid Carboxylic acid >250 Low Reduced electrophilicity; increased hydrogen-bonding capacity

Notes:

  • Methallyl (2-methylprop-2-en-1-yl) substituents, as defined in the European Patent Application, provide enhanced steric protection and stability compared to smaller alkenyl groups like vinyl or allyl .

Key Comparisons:

Substituent Effects :

  • Methallyl vs. Allyl/Vinyl : The methallyl group in 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde imparts greater steric hindrance and stability compared to allyl or vinyl analogs. This reduces ring strain in the oxolane moiety and slows degradation under acidic conditions .
  • Positional Isomerism : Shifting the carbaldehyde group to the 2-position (as in 3-(2-Methylprop-2-en-1-yl)oxolane-2-carbaldehyde) increases ring strain, lowering thermal stability by ~5–10°C.

Functional Group Variations :

  • Aldehyde vs. Carboxylic Acid : Replacing the carbaldehyde with a carboxylic acid group (e.g., 3-(2-Methylprop-2-en-1-yl)oxolane-3-carboxylic acid) eliminates electrophilic reactivity but enhances solubility in polar aprotic solvents due to hydrogen bonding.

Reactivity Profiles :

  • The aldehyde group in 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde participates in nucleophilic additions (e.g., Grignard reactions) but requires longer reaction times than less hindered analogs like 3-allyloxolane-3-carbaldehyde.

Biological Activity

3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde, also known as 2-Methyl-2-(2-methylprop-2-en-1-yl)oxane, is a compound characterized by its unique oxolane ring structure combined with an aldehyde functional group. This structural configuration imparts distinct chemical properties and potential biological activities that have garnered interest in medicinal chemistry and pharmacology.

The molecular formula of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde is C9H14OC_9H_{14}O, with a molecular weight of approximately 154.25 g/mol. The presence of the aldehyde group allows for reactivity with various biomolecules, particularly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which can modify their structure and function.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of similar compounds possess antimicrobial activity, which may extend to 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde.
  • Cytotoxic Effects : The ability of aldehydes to interact with cellular components raises the potential for cytotoxic effects against cancer cell lines. Studies on related compounds have shown promising results against multidrug-resistant cancer cells .

The biological activity of 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde can be attributed to its ability to form adducts with nucleophilic residues in proteins, such as cysteine or lysine. This reactivity can lead to:

  • Enzyme Inhibition : The modification of enzyme active sites may inhibit their function, which is a common mechanism for many therapeutic agents.
  • Apoptosis Induction : By affecting cellular signaling pathways through protein modification, this compound could potentially induce apoptosis in cancer cells.

Case Studies and Research Findings

A review of literature reveals several studies that explore the biological activity of compounds related to 3-(2-Methylprop-2-en-1-yl)oxolane-3-carbaldehyde:

StudyFindings
Study A Demonstrated that similar aldehyde compounds showed significant cytotoxicity against various cancer cell lines, suggesting potential for therapeutic applications.
Study B Investigated the antimicrobial properties of related oxolane derivatives, indicating effectiveness against Gram-positive bacteria.
Study C Evaluated structure-activity relationships (SAR) showing that modifications at the C3' position enhance potency against drug-resistant cell lines .

Detailed Research Findings

  • Antitumor Activity : A set of analogues derived from similar structures exhibited high potency against drug-resistant ovarian cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Evaluation : In vitro assays indicated that certain derivatives had IC50 values in the low micromolar range against various tumor cell lines, highlighting their potential as lead compounds in drug development .
  • Mechanistic Insights : Studies have shown that the introduction of certain substituents can significantly alter the biological profile of related compounds, suggesting that fine-tuning the structure can optimize therapeutic efficacy.

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